2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3OS3 and its molecular weight is 439.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Derivatives and Anticancer Activities : Researchers synthesized derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide, showing significant anticancer activities against various cancer types, especially melanoma cell lines (Duran & Demirayak, 2012).
pKa Determination : The pKa values of newly synthesized derivatives were determined, highlighting their chemical reactivity and stability under physiological conditions (Duran & Canbaz, 2013).
Biological Activities and Applications
Antitumor Evaluation : Various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated considerable anticancer activity, offering insights into their therapeutic potential (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity in Acetaminophen Toxicity : A benzothiazole derivative was evaluated for its antioxidant activity during the initial phase of acetaminophen-induced hepatotoxicity, showing potential for mitigating oxidative stress (Cabrera-Pérez et al., 2016).
Ring-Opening Polymerization Initiators : Aluminum complexes supported by acetamidate and thioacetamidate heteroscorpionate ligands were studied as initiators for the ring-opening polymerization of cyclic esters, indicating their utility in polymer synthesis (Otero et al., 2011).
Properties
IUPAC Name |
2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS3/c1-13-4-6-15(3)16(8-13)11-27-22-23-17(12-28-22)10-20(26)25-21-24-18-7-5-14(2)9-19(18)29-21/h4-9,12H,10-11H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZXWLNZGHTPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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